![molecular formula C15H14N2O4S B2928462 N-(3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 864974-75-4](/img/structure/B2928462.png)
N-(3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
“N-(3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is an organic compound that is structurally related to methamphetamine . The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position . It has limited popularity as a recreational stimulant .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A typical synthetic method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Molecular Structure Analysis
The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis
Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions involve condensation, sulfurization, and other chemical processes .Scientific Research Applications
Synthesis and Structural Analysis
New Synthesis Methods : The compound and its derivatives have been a subject of interest in the development of new synthesis methods. For instance, a study reported the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. This method highlighted significant stereoselectivity in the formation of the compounds (Gabriele et al., 2006).
Crystal Structure Elucidation : The crystal and molecular structure of a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was determined using single-crystal X-ray diffraction studies. Such studies are crucial for understanding the molecular configuration and potential applications of these compounds (Prabhuswamy et al., 2016).
Chemical Reactivity and Compound Development
- Reactivity with Nitrogen Nucleophiles : Research into the reactivity of related compounds, such as Benzo[b]thiophen-2-yl-hydrazonoesters, with various nitrogen nucleophiles has been explored to yield diverse derivatives including pyrazole, isoxazole, pyrimidine, and triazine derivatives. This demonstrates the versatility and potential for creating a wide range of compounds from a single precursor (Mohareb et al., 2004).
Potential Biological Activities
Antimicrobial Properties : Several studies have reported on the antimicrobial properties of derivatives of this compound. For example, a study on highly functionalised novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes showed significant activities against bacterial and fungal strains (Babu et al., 2013).
Antibacterial Activity of Derivatives : New thiazole and thiophene derivatives synthesized from related precursors exhibited antibacterial properties, further emphasizing the potential of these compounds in developing new antimicrobial agents (Khalil et al., 2009).
Synthesis and Biological Activity of Complexes : Research on the synthesis of various complexes of related compounds and their biological evaluation, including antimicrobial studies, adds to the understanding of the potential applications of these compounds in medical and pharmaceutical research (Talupur et al., 2021).
Cytotoxic Activity in Cancer Research : Compounds with a similar structure have been synthesized and tested for their cytotoxic properties against cancer cell lines, indicating potential applications in cancer therapy (Deady et al., 2005).
Mechanism of Action
The compound functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine . It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor .
Future Directions
Thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis and applications of these compounds .
properties
IUPAC Name |
N-[3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-16-13(18)9-6-7-22-15(9)17-14(19)12-8-20-10-4-2-3-5-11(10)21-12/h2-7,12H,8H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRFUGZUOYSTQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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